N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Description
N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a benzamide derivative featuring a 1,3-benzoxazole moiety linked to a phenyl ring and a sulfamoyl group substituted with butyl and ethyl chains. This compound’s structure combines a lipophilic heterocycle with a polar sulfonamide group, making it a candidate for diverse biological interactions, particularly in targeting proteins or receptors where hydrophobic and hydrogen-bonding interactions are critical.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-5-18-29(4-2)34(31,32)20-16-14-19(15-17-20)25(30)27-22-11-7-6-10-21(22)26-28-23-12-8-9-13-24(23)33-26/h6-17H,3-5,18H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZYCHQSKHMDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions Industrial production methods often utilize optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme inhA, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of mycolic acids, essential components of the bacterial cell wall, leading to the bacterium’s death .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Structural and Functional Insights
Heterocyclic Moieties
- Benzoxazole vs. Benzothiazole (): The target compound’s 1,3-benzoxazole differs from benzothiazole in electronic properties due to oxygen vs. sulfur atoms.
- Oxadiazole Derivatives () : LMM5 and LMM11 incorporate 1,3,4-oxadiazole rings, which are rigid and planar, favoring DNA intercalation or enzyme inhibition. The target’s benzoxazole offers similar rigidity but with a different hydrogen-bonding profile.
Sulfamoyl Substitutions
Pharmacokinetic and Docking Considerations
- Hydrophobic Enclosure () : Computational models suggest that lipophilic groups (e.g., butyl(ethyl)sulfamoyl) enhance binding through hydrophobic enclosure in protein pockets. This may give the target compound an advantage over dimethylsulfamoyl analogs.
- Solubility : The use of Pluronic F-127 in LMM5/LMM11 formulations () highlights solubility challenges with sulfamoyl compounds. The target’s branched alkyl chain may necessitate similar solubilization strategies.
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoxazole moiety and a sulfamoyl group, which are known to contribute to various biological effects. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have shown that certain derivatives can selectively inhibit Gram-positive bacteria while displaying lesser activity against Gram-negative strains. The minimal inhibitory concentrations (MICs) for several derivatives were evaluated, revealing that some compounds demonstrated significant antibacterial effects.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 10a | Bacillus subtilis | 32 |
| 10b | Escherichia coli | 64 |
| 10c | Staphylococcus aureus | 16 |
These findings suggest that modifications in the benzoxazole structure can enhance antimicrobial properties, potentially making them candidates for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that this compound exhibits cytotoxic effects against multiple types of cancer cells, including:
- Breast Cancer : MCF-7 and MDA-MB-231 cell lines showed significant sensitivity.
- Lung Cancer : A549 cells were notably affected by the compound.
- Colorectal Cancer : HCT-116 cells exhibited reduced viability upon treatment.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 12 |
| A549 | 20 |
| HCT-116 | 18 |
These results indicate that the compound's structural components may play a crucial role in its ability to induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular pathways involved in proliferation and survival, possibly through the modulation of reactive oxygen species (ROS) and apoptosis-related proteins.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting potential for therapeutic use.
- Combination Therapies : When used in conjunction with established chemotherapeutics, enhanced efficacy was observed, indicating possible synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
